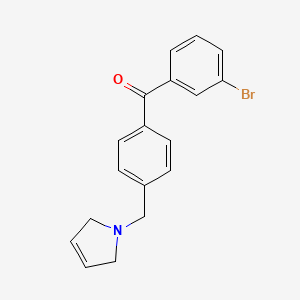
2,3,4-Trichlorobenzoic acid
Overview
Description
2,3,4-Trichlorobenzoic acid is an organic compound with the molecular formula C₇H₃Cl₃O₂. It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its use in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2,3,4-Trichlorobenzoic acid is primarily used as a post-emergence herbicide . It targets a variety of annual and perennial broad-leaved weeds
Pharmacokinetics
It is known that this compound is highly soluble in water and most organic solvents , suggesting that it could be readily absorbed and distributed in the environment
Result of Action
The primary result of the action of this compound is the death of targeted weeds This is achieved through the disruption of normal cellular processes, potentially leading to cell death
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water and organic solvents suggests that it could be readily distributed in the environment, potentially affecting non-target organisms . Furthermore, this compound is considered volatile , which could influence its stability and efficacy
Biochemical Analysis
Biochemical Properties
2,3,4-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in the synthesis of essential amino acids in plants, thereby acting as an effective herbicide. The interactions between this compound and these enzymes are primarily inhibitory, leading to a disruption in normal biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound disrupts the synthesis of essential amino acids, leading to impaired growth and development. Additionally, it can affect cell signaling pathways by altering the expression of specific genes involved in stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It inhibits the activity of enzymes involved in amino acid synthesis by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition leads to a cascade of effects, including changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver damage and disruptions in metabolic processes. These toxic effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the detoxification and degradation of xenobiotic compounds. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of chlorinated aromatic compounds. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often localized in specific compartments such as the cytoplasm and chloroplasts, where it can exert its inhibitory effects on enzyme activity. The localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process begins with the chlorination of benzoic acid, followed by purification steps such as crystallization and filtration to obtain the pure compound. The reaction is carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Reduction Reactions: Products include partially dechlorinated benzoic acids.
Oxidation Reactions: Products include chlorinated benzoquinones and other oxidized derivatives.
Scientific Research Applications
2,3,4-Trichlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It is studied for its effects on biological systems and its potential use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the development of rare earth complex-doped fluorescent powders and other industrial applications.
Comparison with Similar Compounds
- 2,3,5-Trichlorobenzoic acid
- 2,3,6-Trichlorobenzoic acid
- 2,4,6-Trichlorobenzoic acid
Comparison: 2,3,4-Trichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring This unique arrangement affects its chemical reactivity and physical properties compared to other trichlorobenzoic acid isomers
Properties
IUPAC Name |
2,3,4-trichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLSOOQIDPLIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075331 | |
| Record name | 2,3,4-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-75-9 | |
| Record name | 2,3,4-Trichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,4-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions an "ortho-directing effect" observed when certain derivatives of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid react with potassium ethanethiolate. Could you elaborate on this effect and its significance in the context of this study?
A1: The study [] demonstrates a unique reactivity pattern for primary and secondary amides of 2,4-dichloro- and this compound. When reacted with potassium ethanethiolate in DMF, the nucleophilic aromatic substitution occurs preferentially at the ortho position relative to the amide group. This "ortho-directing effect" suggests that the amide functionality plays a crucial role in directing the incoming ethanethiolate nucleophile. This selectivity is significant because it showcases an unusual influence of the amide group on the reactivity of the aromatic ring, particularly in the presence of multiple chlorine substituents. This finding could be valuable for designing synthetic strategies targeting specific isomers in similar systems. Interestingly, this ortho-directing effect was not observed with tertiary amides, highlighting the importance of the amide N-H group in this phenomenon.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)









